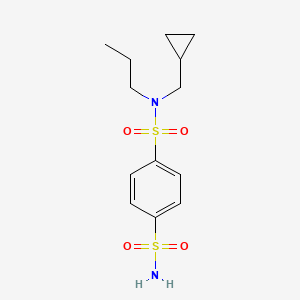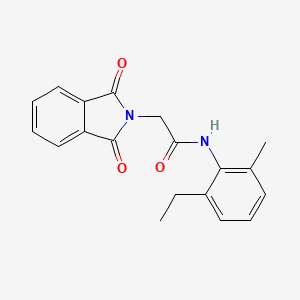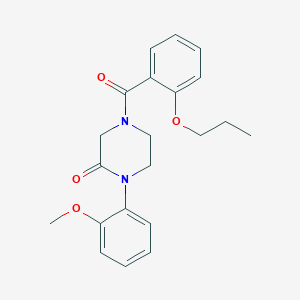![molecular formula C21H20N2O B5522712 N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide](/img/structure/B5522712.png)
N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide is an organic compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their role in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound is known for its unique structural features, which include a biphenyl core and a dimethylamino group, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide typically involves the amidation of a carboxylic acid with an amine. One common method is the catalytic amidation of carboxylic acids using coupling reagents or catalysts such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid to form the amide bond . The reaction conditions often include mild temperatures and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation in the presence of catalysts.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of nitro, halogenated, or other substituted derivatives.
Scientific Research Applications
N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as anticancer, antifungal, and antibacterial properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the biphenyl core provides structural rigidity and facilitates interactions with hydrophobic regions of target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-[1,1’-biphenyl]-2-amine: A structurally similar compound with a dimethylamino group attached to a biphenyl core.
Quinolinecarboxamide Chalcone (QCC): Another carboxamide derivative with nonlinear optical properties.
Uniqueness
N-[3-(dimethylamino)phenyl]biphenyl-2-carboxamide stands out due to its unique combination of a dimethylamino group and a biphenyl core, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-[3-(dimethylamino)phenyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c1-23(2)18-12-8-11-17(15-18)22-21(24)20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRZYBNOQUGDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5522655.png)


![5-METHYL-3-PHENYL-N-[(PYRIDIN-3-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B5522680.png)

![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5522697.png)
![1-(4-ethoxybenzyl)-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5522700.png)
![N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)
![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)
